molecular formula C22H21N3O2S B2871964 (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile CAS No. 373614-93-8

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile

Cat. No. B2871964
CAS RN: 373614-93-8
M. Wt: 391.49
InChI Key: RCFDHNJXOUCMFI-SFQUDFHCSA-N
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Description

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • The synthesis and reactions of compounds structurally related to "(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile" have been extensively studied. For instance, the reaction of 2-acylamino-3,3-dichloroacrylonitriles with 2-aminothiophenol in the presence of triethylamine leads to the formation of derivatives that could undergo further transformations to introduce various biophoric sites (O. Shablykin et al., 2010). These chemical transformations are foundational for developing novel compounds with potential biological or material applications.

Biological Activities and Applications

  • Enaminones, similar in reactivity to acrylonitriles, have been utilized as building blocks in heterocyclic preparations, yielding compounds with notable biological activities such as antitumor, antibacterial, and anticonvulsant properties (S. M. Gomha & H. Abdel‐Aziz, 2012). This underscores the potential of "(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile" and its derivatives in the development of new pharmacological agents.

Material Science Applications

  • In material science, compounds containing the thiazole unit have been explored for their corrosion inhibition properties and as fluorescent materials. For example, a study on thiazoles as corrosion inhibitors of copper highlights the significance of structural modification in enhancing corrosion inhibition efficiency, a principle that could be applicable to derivatives of "(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile" (R. Farahati et al., 2019). Furthermore, the design and synthesis of new fluorescent thiazoles based on a similar core structure demonstrate their potential application in bioimaging and organic electronics (Alexander K. Eltyshev et al., 2021).

properties

IUPAC Name

(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3,5-dimethylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-14-7-15(2)9-18(8-14)24-12-17(11-23)22-25-19(13-28-22)16-5-6-20(26-3)21(10-16)27-4/h5-10,12-13,24H,1-4H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFDHNJXOUCMFI-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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